

Spectroscopic Profile of 4,4'-Dichlorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Dichlorobenzhydrol

Cat. No.: B164927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Dichlorobenzhydrol** (CAS No. 90-97-1), a significant molecule in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, structural elucidation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4,4'-Dichlorobenzhydrol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~7.3 | Multiplet | 8H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |
| ~5.8 | Singlet | 1H | Methine Proton (-CH(OH)-) |
| ~2.2 | Singlet | 1H | Hydroxyl Proton (-OH) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

While a definitive spectrum for **4,4'-Dichlorobenzhydrol** is not readily available in the public domain, data from the closely related compound, 4-Chlorobenzhydrol, provides a strong basis for the expected chemical shifts. The presence of a second chlorine atom is anticipated to cause minor shifts in the signals of the substituted ring.

| Chemical Shift (δ) ppm (Estimated) | Assignment |
|---|---|
| ~141 | C-1, C-1' (Aromatic carbons attached to the methine carbon) |
| ~133 | C-4, C-4' (Aromatic carbons bearing chlorine atoms) |
| ~128 | C-2, C-6, C-2', C-6' (Aromatic CH) |
| ~127 | C-3, C-5, C-3', C-5' (Aromatic CH) |
| ~75 | -CH(OH)- (Methine carbon) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1090 | Strong | C-O stretch (secondary alcohol) |
| ~1015 | Strong | C-Cl stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 252 | Moderate | [M] ⁺ (Molecular ion) |
| 139 | High | [C ₇ H ₄ Cl] ⁺ (Chlorotropylium ion) |
| 111 | Moderate | [C ₆ H ₄ Cl] ⁺ (Chlorophenyl cation) |
| 75 | Low | [C ₆ H ₃] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **4,4'-Dichlorobenzhydrol** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ^1H NMR spectra were recorded on a Varian A-60 spectrometer.^[1] ^{13}C NMR spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or higher.

^1H NMR Acquisition Parameters:

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Pulse Width: 30-45°
- Spectral Width: 0-15 ppm

^{13}C NMR Acquisition Parameters (Typical):

- Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid **4,4'-Dichlorobenzhydrol** (1-2 mg) was finely ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}

- Number of Scans: 16-32
- A background spectrum of the empty sample compartment was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

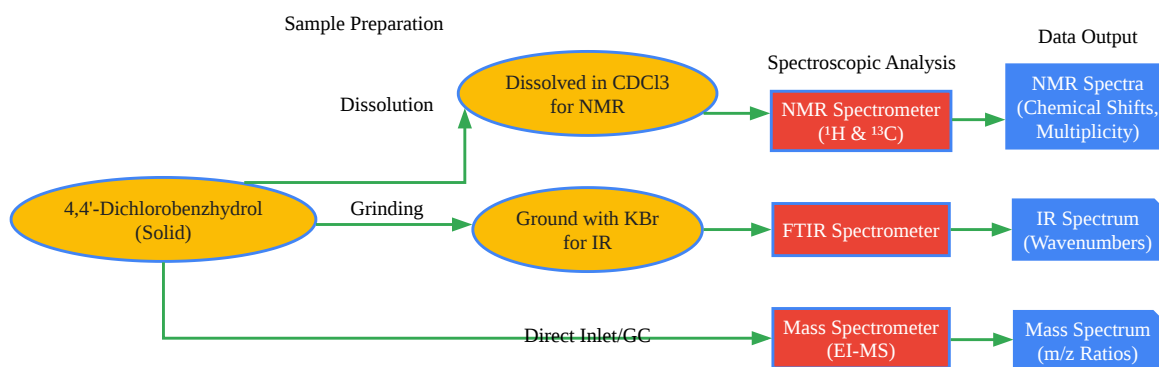
Instrumentation: A mass spectrometer capable of electron ionization (EI) was utilized.

EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 50-500
- Scan Speed: 1-2 scans/second

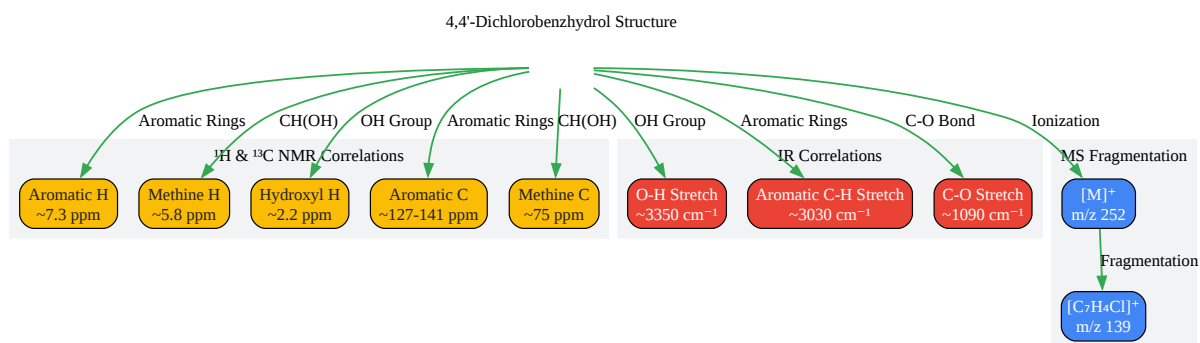
Visualizations

The following diagrams illustrate the key experimental workflow and the structural-spectroscopic correlations for **4,4'-Dichlorobenzhydrol**.



[Click to download full resolution via product page](#)

Experimental workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Key spectroscopic correlations for **4,4'-Dichlorobenzhydrol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzhydrol | C₁₃H₁₁ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Dichlorobenzhydrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164927#spectroscopic-data-nmr-ir-ms-for-4-4-dichlorobenzhydrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com